1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as UNC3866, is a chemical compound that has generated interest in the scientific community due to its potential use as a therapeutic agent. UNC3866 belongs to the class of compounds known as small molecule inhibitors, which are used to inhibit the activity of specific enzymes or proteins in the body. In
Mécanisme D'action
1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea works by binding to the bromodomain of BRD4, preventing it from interacting with other proteins and regulating gene expression. This leads to a decrease in the expression of genes that are regulated by BRD4, including those involved in cancer and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. Additionally, this compound has been shown to have a positive effect on memory and learning in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea is its specificity for BRD4, which makes it a useful tool for studying the role of this protein in disease. Additionally, this compound has been shown to have a high degree of selectivity for BRD4 over other bromodomain-containing proteins, reducing the potential for off-target effects.
One limitation of this compound is its relatively low potency compared to other BRD4 inhibitors. Additionally, this compound has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are a number of potential future directions for research on 1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea. One area of interest is the development of more potent analogs of this compound that may have greater therapeutic potential. Additionally, further research is needed to understand the long-term effects of this compound on gene expression and the potential for off-target effects. Finally, studies are needed to investigate the potential use of this compound in the treatment of specific diseases, such as cancer and inflammation.
Méthodes De Synthèse
The synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 1-methylindole-3-carboxaldehyde with 2-(1H-indol-1-yl)ethanamine to form an intermediate compound. This intermediate is then reacted with N,N'-diisopropylcarbodiimide (DIC) and tert-butyl isocyanate to yield this compound.
Applications De Recherche Scientifique
1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea has been studied extensively in the scientific community due to its potential as a therapeutic agent. It has been shown to inhibit the activity of a specific protein known as BRD4, which is involved in the regulation of gene expression. BRD4 has been implicated in a number of diseases, including cancer and inflammation, making it an attractive target for therapeutic intervention.
Propriétés
IUPAC Name |
1-(2-indol-1-ylethyl)-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-23-14-17(16-7-3-5-9-19(16)23)22-20(25)21-11-13-24-12-10-15-6-2-4-8-18(15)24/h2-10,12,14H,11,13H2,1H3,(H2,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELUDADXTUVYDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCN3C=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.